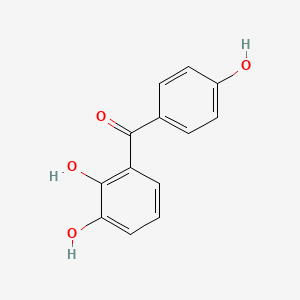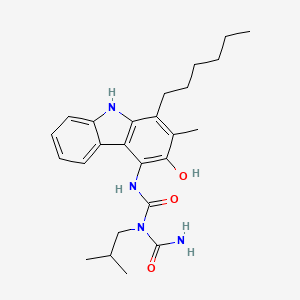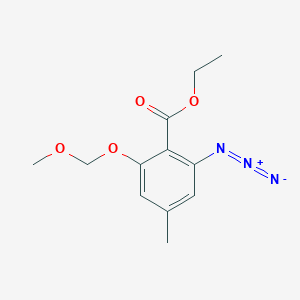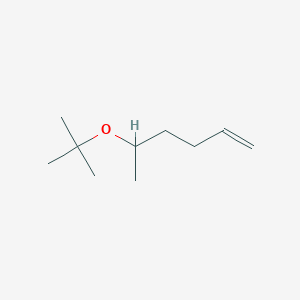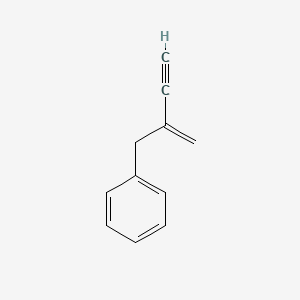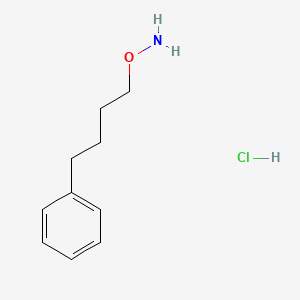
O-(4-phenylbutyl)hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-phenylbutyl)hydroxylamine;hydrochloride is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is known for its versatile reactivity and is used in various organic transformations and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-phenylbutyl)hydroxylamine;hydrochloride can be achieved through O-alkylation of hydroxylamines. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar O-alkylation and O-arylation techniques. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-phenylbutyl)hydroxylamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium for O-arylation reactions.
Major Products
The major products formed from these reactions include nitrones, amines, and various substituted hydroxylamines.
Aplicaciones Científicas De Investigación
O-(4-phenylbutyl)hydroxylamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of nitrones and other derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(4-phenylbutyl)hydroxylamine;hydrochloride involves its reactivity with various electrophiles and nucleophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in the formation of nitrones and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
O-benzylhydroxylamine;hydrochloride: Similar in structure but with a benzyl group instead of a phenylbutyl group.
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
Uniqueness
O-(4-phenylbutyl)hydroxylamine;hydrochloride is unique due to its specific phenylbutyl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
138504-81-1 |
|---|---|
Fórmula molecular |
C10H16ClNO |
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
O-(4-phenylbutyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-12-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
Clave InChI |
SDWUTXHJGMXORV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


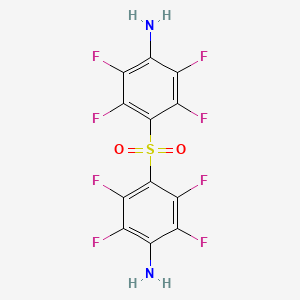
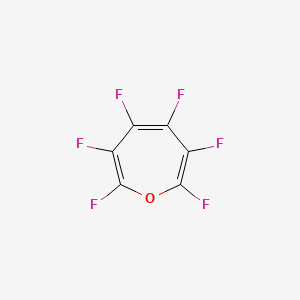
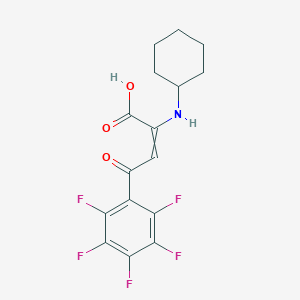
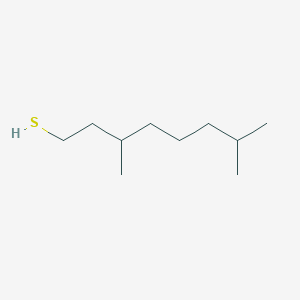
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)

![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
